(S)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, a nitropyridine moiety, and a tert-butyl ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a nitro compound.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include various oxidized forms of the nitropyridine moiety.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
(S)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of chiral compounds with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may have different biological activity.
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.
tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-tert-Butyl 3-(((5-nitropyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C15H21N3O5 |
---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(5-nitropyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)10-22-13-5-4-12(8-16-13)18(20)21/h4-5,8,11H,6-7,9-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
LJSXYOHIIBFVEI-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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